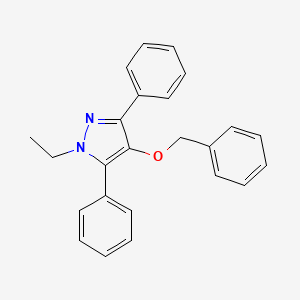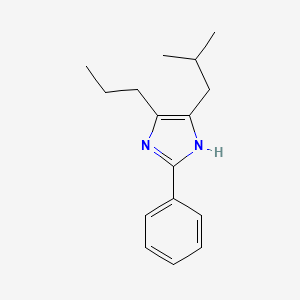
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of substituted imidazoles often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free conditions and the use of specific reagents to control the substitution patterns around the imidazole ring .
化学反応の分析
Types of Reactions
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .
科学的研究の応用
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes for solar cells and catalysts
作用機序
The mechanism of action of 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler substituted imidazole with different substitution patterns.
2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
特性
CAS番号 |
59900-19-5 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
5-(2-methylpropyl)-2-phenyl-4-propyl-1H-imidazole |
InChI |
InChI=1S/C16H22N2/c1-4-8-14-15(11-12(2)3)18-16(17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,17,18) |
InChIキー |
VKWAQQDTOJQZCX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



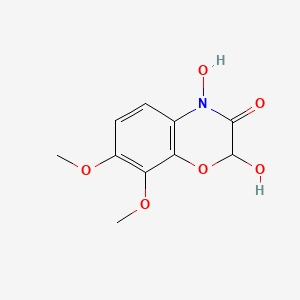



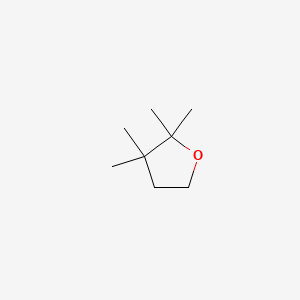
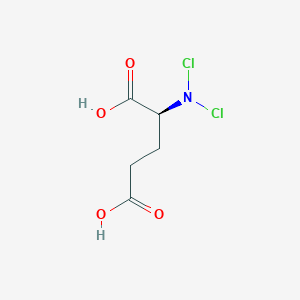
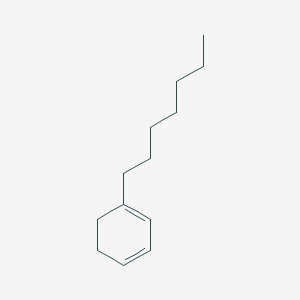



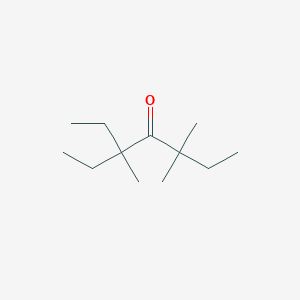
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
